molecular formula C13H10N2O3S B11458040 5-Oxo-7-phenyl-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

5-Oxo-7-phenyl-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11458040
M. Wt: 274.30 g/mol
InChI Key: FUQOKOOPXZBAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that belongs to the thiazole and pyridine family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

The uniqueness of 5-OXO-7-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of thiazole and pyridine rings, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

5-oxo-7-phenyl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10N2O3S/c16-9-6-8(7-4-2-1-3-5-7)12-10(14-9)11(13(17)18)15-19-12/h1-5,8H,6H2,(H,14,16)(H,17,18)

InChI Key

FUQOKOOPXZBAJV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.